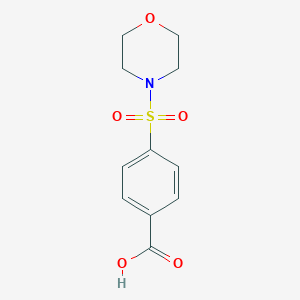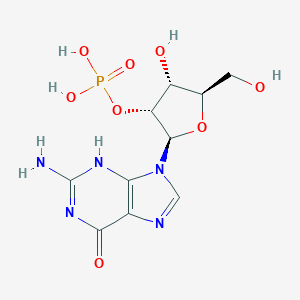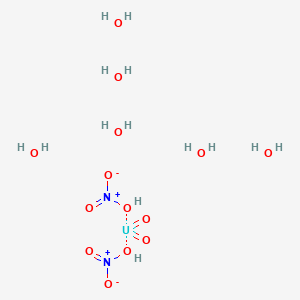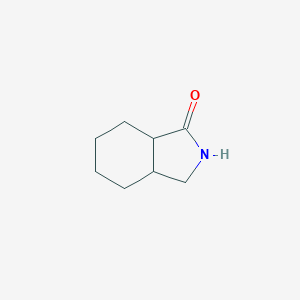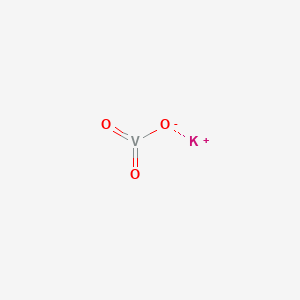
Potassium metavanadate
説明
Potassium metavanadate is a chemical compound with diverse applications in various scientific fields.
Synthesis Analysis
- Potassium Sodium Metavanadate Synthesis : A compound similar to this compound, potassium sodium metavanadate (KNa(VO3)2), crystallizes with the pyroxene structure and is made up of VO4 tetrahedral chains, NaO6 octahedra, and KO8 dodecahedra (Shan & Huang, 1999).
Molecular Structure Analysis
- Structure of Potassium Sodium Metavanadate : The compound's structure is a three-dimensional arrangement with K+ and Na+ cations situated in the void space. The coordination around the Na+ ion is close to normal octahedral, while the O atoms coordinated to the K+ ion are arranged approximately in a dodecahedral fashion (Shan & Huang, 1999).
Chemical Reactions and Properties
- Reaction with Ammonium Metavanadate and Potassium Hydrogen Sulfate : The interaction between ammonium metavanadate and potassium hydrogen sulfate results in the production of compounds such as bronzes and polyvanadates, along with tetra- and pentavalent vanadium compounds (Fouda et al., 1999).
Physical Properties Analysis
- Metastable Potassium Trivanadate Formation : Potassium vanadates prepared from melts exhibit different physical properties depending on the composition and cooling method, highlighting the complex physical behavior of this compound-related compounds (Kera, 1984).
Chemical Properties Analysis
- Corrosion Inhibition : this compound (KVO3) acts as a corrosion inhibitor in chloride environments, demonstrating its chemical utility in industrial settings (Nurdin et al., 2009).
科学的研究の応用
Matrix Element Analysis : Cheng, Peng, and Yuan (2013) utilized Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-OES) for determining the content of vanadium in potassium metavanadate. They found that the coexisting potassium did not interfere with the determination, making the method suitable for quality inspection and control in the production of this compound (Cheng, Peng, & Yuan, 2013).
Crystal Growth Techniques : Baughman and Farnum (1970) discussed methods for crystal growth of this compound, including the slow cooling of a stoichiometric melt, Bridgman technique, and Czochralski technique. They observed that the optical quality of this compound is sensitive to changes in growth parameters (Baughman & Farnum, 1970).
Heat Capacity Measurement : White, Park, Shurvell, and Brown (1987) measured the heat capacity of this compound from 25 to 310 K. Their results did not indicate any phase transition or thermal anomaly within this temperature range (White, Park, Shurvell, & Brown, 1987).
Corrosion Inhibition : Nurdin et al. (2009) studied the performance of this compound as a corrosion inhibitor for low carbon steel in chloride and sulfide environments. They found it to be effective in chloride environments but less effective in sulfide environments (Nurdin et al., 2009).
Medical Applications : Goldfine et al. (1995) investigated sodium metavanadate, a related compound, for its effects as an oral hypoglycemic agent in patients with diabetes mellitus. They observed improvements in glucose metabolism and decreased cholesterol levels in patients (Goldfine et al., 1995).
Toxicity and Health Impact Studies : Various studies have examined the health impacts of vanadium compounds, including their effects on cardiovascular variables, electrolyte metabolism (Boscolo et al., 1994), and reproductive toxicity (Domingo et al., 1986; Llobet et al., 1993) (Boscolo et al., 1994), (Domingo et al., 1986), (Llobet et al., 1993).
作用機序
Target of Action
Potassium metavanadate, a weak oxidizing agent , primarily targets protein tyrosine phosphatases (PTPase) . PTPase plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
This compound interacts with its targets by inhibiting the activity of PTPase . This inhibition can lead to changes in the phosphorylation state of proteins, affecting various cellular processes .
Biochemical Pathways
The inhibition of PTPase by this compound affects multiple biochemical pathways. For instance, it can impact the insulin signaling pathway, which is crucial for glucose homeostasis . The specific effects on these pathways can vary and are dependent on the context of the cell types .
Pharmacokinetics
It’s known that this compound is soluble in water , which could influence its bioavailability and distribution in the body.
Result of Action
The inhibition of PTPase by this compound can lead to various molecular and cellular effects. For example, it has been suggested to have antidiabetic effects and has been studied for its potential role in treating metabolic diseases . It’s also known to be toxic and can cause damage to organs through prolonged or repeated exposure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of strong or weak reducing agents . Moreover, its toxicity can cause environmental contamination if it enters watercourses .
Safety and Hazards
Potassium metavanadate is fatal if swallowed and harmful if inhaled . It causes skin irritation and serious eye irritation . It is suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .
特性
IUPAC Name |
potassium;oxido(dioxo)vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.3O.V/q+1;;;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFYGYJPBUKISI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)=O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K.O3V, KVO3, KO3V | |
| Record name | POTASSIUM METAVANADATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium vanadate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Potassium_vanadate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893969 | |
| Record name | Potassium metavanadate (KVO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.038 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Potassium metavanadate appears as a colorless to pale green colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make dyes, inks and laundry compounds., Liquid; Pellets or Large Crystals, Colorless to light green solid; [CAMEO] Colorless odorless crystalline powder; [Alfa Aesar MSDS] | |
| Record name | POTASSIUM METAVANADATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vanadate (VO31-), potassium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium metavanadate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21572 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13769-43-2 | |
| Record name | POTASSIUM METAVANADATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium metavanadate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013769432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadate (VO31-), potassium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium metavanadate (KVO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium vanadium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM METAVANADATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S0516D6VI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





